molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

Cat. No. B1342472
M. Wt: 320.3 g/mol
InChI Key: DLQTWNZHCZSRAQ-UHFFFAOYSA-N
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Description

“Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate” is a chemical compound with the molecular formula C18H16N4O2 . It is also known by other names such as “methyl 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate” and "methyl 4-methyl-3- [ (4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyridine ring via an amino group. This structure is further linked to a benzoate group via a methyl group . The InChI code for this compound is "1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.35 g/mol . It is a solid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

  • Scientific Field: Pharmaceutical Research

    • Application Summary : This compound has been used in the synthesis of Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of Imatinib .
    • Results or Outcomes : The results of the research are not explicitly mentioned in the source, but Imatinib has been proven to be an effective treatment for chronic myelogenic leukemia .
  • Scientific Field: Material Science

    • Application Summary : This compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl derivatives .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of novel pyridin-3-yl-pyrimidin-2-yl derivatives .
    • Results or Outcomes : The synthesized compounds were found to be potent inhibitors of collagen prolyl-4-hydroxylase .
  • Scientific Field: Drug Development

    • Application Summary : This compound has been used in the development of new drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of new drugs and the analysis of their ADME characteristics .
    • Results or Outcomes : The results of the research are not explicitly mentioned in the source, but the analysis of the ADME characteristics is a crucial step in drug development .
  • Scientific Field: Structural Studies

    • Application Summary : This compound has been used in structural studies . Imatinib, a therapeutic agent to treat chronic myelogenic leukemia, has been structurally characterized only in the form of its piperazin-1-ium salt .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the structural characterization of Imatinib .
    • Results or Outcomes : The results of the research are not explicitly mentioned in the source, but the structural characterization of Imatinib has provided valuable insights into its mechanism of action .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is used in the synthesis of various chemical compounds . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of various chemical compounds .
    • Results or Outcomes : The results of the research are not explicitly mentioned in the source, but the availability of this compound from chemical suppliers indicates its wide usage in chemical synthesis .
  • Scientific Field: Structural Determination

    • Application Summary : This compound has been used in structural determination studies . The crystal structure of the freebase Imatinib, which precipitated from a 1:10 mixture with arginine, was presented .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the structural determination of Imatinib .
    • Results or Outcomes : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves and eye/face protection .

properties

IUPAC Name

methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQTWNZHCZSRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

CAS RN

849235-67-2
Record name methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kalinichenko, A Faryna, V Kondrateva, A Vlasova… - Molecules, 2019 - mdpi.com
A number of new compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential …
Number of citations: 12 0-www-mdpi-com.brum.beds.ac.uk

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